adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide
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Overview
Description
Adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features an adamantane core, a thiazole ring, and a sulfonamide group, making it a unique and versatile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide typically involves multiple steps, starting with the preparation of the adamantane core and the thiazole ring. The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functional group transformations. The thiazole ring is often prepared via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
The final step involves the coupling of the adamantane core with the thiazole ring and the sulfonamide group. This is typically achieved through a nucleophilic substitution reaction, where the sulfonamide group is introduced using sulfonyl chlorides under basic conditions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures ranging from 0°C to 25°C.
Reduction: Lithium aluminum hydride; temperatures ranging from -78°C to 0°C.
Substitution: Various nucleophiles such as amines or thiols; polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO); temperatures ranging from 25°C to 100°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide has shown promise in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Mechanism of Action
The mechanism of action of adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate access. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition. The exact molecular targets and pathways involved depend on the specific application and the enzyme being targeted.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dimethylphenoxy)-N-(4-((1,3-thiazol-2-ylamino)sulfonyl)phenyl)acetamide
- 5-(4-Isopropyl-1,3-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
Adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide stands out due to its unique combination of an adamantane core and a thiazole ring, which imparts distinct physicochemical properties. This combination enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H24N4O3S3 |
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Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H24N4O3S3/c26-18(21-10-13-7-14(11-21)9-15(8-13)12-21)24-19(29)23-16-1-3-17(4-2-16)31(27,28)25-20-22-5-6-30-20/h1-6,13-15H,7-12H2,(H,22,25)(H2,23,24,26,29) |
InChI Key |
LTQJHHYUKOTBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origin of Product |
United States |
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